molecular formula C20H15NO3 B14353428 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 92755-92-5

4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B14353428
CAS No.: 92755-92-5
M. Wt: 317.3 g/mol
InChI Key: ILBDGLFAMMZICJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process includes a 1,3-dipolar cycloaddition of azides onto alkenes followed by 6π-electrocyclization of N-H imine intermediates .

Industrial Production Methods

Industrial production of isoindole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium (III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates has been shown to provide efficient access to isoindoles . Additionally, palladium-catalyzed cascade C-H transformations can be used to convert isoindolines to 1-arylisoindoles .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, isoindole derivatives have been shown to inhibit cyclooxygenase isoenzymes (COX-2), thrombin, and other key proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substituents, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

92755-92-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methylbenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C20H15NO3/c1-21-19(22)15-11-12-7-3-4-8-13(12)17(18(15)20(21)23)14-9-5-6-10-16(14)24-2/h3-11H,1-2H3

InChI Key

ILBDGLFAMMZICJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4OC

Origin of Product

United States

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